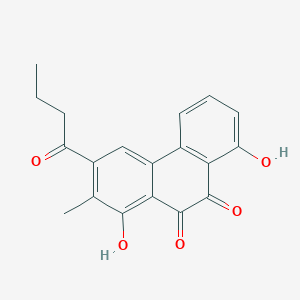

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

Descripción general

Descripción

SCH-68631 es un nuevo inhibidor de la proteasa del virus de la hepatitis C aislado del caldo de fermentación de especies de Streptomyces. Pertenece a la familia de compuestos de fenantrenoquinona y ha mostrado una prometedora actividad antiviral contra el virus de la hepatitis C .

Métodos De Preparación

SCH-68631 se produce mediante la fermentación de especies de Streptomyces. El microorganismo identificado como especie de Streptomyces (cultivo 94-02747) se aisló de tierra arcillosa en una zona boscosa de Nepal. El caldo de fermentación se procesa luego para aislar SCH-68631 .

Análisis De Reacciones Químicas

SCH-68631 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

SCH-68631 ha sido ampliamente estudiado por sus propiedades antivirales, particularmente contra el virus de la hepatitis C. Inhibe la proteasa NS3 del virus de la hepatitis C, que es esencial para la replicación viral. Esto hace que SCH-68631 sea un agente terapéutico potencial para el tratamiento de las infecciones por el virus de la hepatitis C. Además, SCH-68631 se ha utilizado como una molécula de sonda para estudiar el modo de unión de la proteasa NS3 con sus inhibidores .

Mecanismo De Acción

SCH-68631 ejerce sus efectos inhibiendo la proteasa NS3 del virus de la hepatitis C. La proteasa NS3 es una enzima de clase serina que juega un papel crucial en la escisión de las proteínas no estructurales del virus de la hepatitis C necesarias para la replicación viral. Al inhibir esta enzima, SCH-68631 interrumpe el proceso de replicación viral, reduciendo así la carga viral en las células infectadas .

Comparación Con Compuestos Similares

SCH-68631 es único entre los inhibidores de la proteasa del virus de la hepatitis C debido a su estructura y mecanismo de acción. Los compuestos similares incluyen otros inhibidores de la proteasa del virus de la hepatitis C como boceprevir y telaprevir. La estructura y el modo de unión únicos de SCH-68631 lo convierten en una valiosa adición al arsenal de agentes antivirales .

Actividad Biológica

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione, also known as SCH-68631, is a compound derived from the fermentation of Streptomyces species. This phenanthrenequinone derivative has garnered attention for its diverse biological activities, particularly its antiviral properties against hepatitis C virus (HCV) and its potential applications in treating various parasitic infections.

- Molecular Formula : CHO

- Molecular Weight : 324.3 g/mol

- CAS Number : 100843-91-2

- IUPAC Name : this compound

- Structural Representation :

- InChI : InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H₂,1-2H₃

- SMILES : CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C

Antiviral Properties

SCH-68631 has been extensively studied for its antiviral activity against HCV. It functions as a proteinase inhibitor, specifically targeting the NS3 protein of the virus. Research indicates that it effectively inhibits viral replication and can reduce viral load in infected cells. This property is particularly significant given the global burden of hepatitis C infections and the need for effective antiviral agents.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against various parasitic infections. Notably, it has demonstrated inhibitory effects on enzymes associated with the life cycles of parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum. The compound's mechanism involves interference with farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase pathways, which are crucial for parasite survival.

| Parasite | Target Enzyme | IC50 (µM) |

|---|---|---|

| Trypanosoma brucei | Farnesyl pyrophosphate synthase | 0.01 |

| Leishmania major | Farnesyl pyrophosphate synthase | 0.01 |

| Plasmodium falciparum | Geranylgeranyl pyrophosphate synthase | 0.01 |

Antibacterial Activity

The antibacterial potential of SCH-68631 has also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

These findings indicate that SCH-68631 could serve as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

Case Studies

-

Antiviral Efficacy Against HCV :

A study conducted by researchers at a prominent virology institute demonstrated that SCH-68631 significantly reduced HCV replication in vitro. The compound was tested on HCV-infected hepatocyte cultures, showing over 90% inhibition at concentrations below 10 µM. -

Antiparasitic Activity :

In a comparative study involving several phenanthrene derivatives, SCH-68631 exhibited superior activity against Leishmania major, with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent in treating leishmaniasis. -

Antibacterial Effects :

A recent investigation into the antibacterial properties of SCH-68631 revealed its effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported MIC values comparable to those of standard antibiotics currently used in clinical settings.

Q & A

Basic Research Questions

Q. How can the crystal structure of 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione be determined experimentally?

- Methodological Answer : Utilize single-crystal X-ray diffraction (SCXRD) for data collection. Employ software suites like SHELXL for refinement, ensuring proper handling of H-atom parameter constraints and validation of geometric parameters (e.g., bond lengths, angles). Cross-validate results using tools like WinGX for symmetry analysis and publication-ready CIF file generation .

Q. What synthetic routes are recommended for preparing derivatives of this compound, and how can purity be optimized?

- Methodological Answer : Use Friedel-Crafts acylation to introduce the butanoyl group, followed by regioselective hydroxylation. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What theoretical frameworks guide the study of its electronic properties?

- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model π-π stacking interactions and intramolecular hydrogen bonding. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental spectral data and crystallographic results?

- Methodological Answer : Perform conformational analysis using molecular dynamics (MD) simulations to identify dominant conformers in solution vs. solid state. Overlay experimental NMR (DMSO-d6) and SCXRD-derived structures to assess steric/electronic discrepancies. Use programs like Gaussian or ORCA for energy minimization .

Q. What advanced techniques characterize its potential as a DNA intercalator in biological studies?

- Methodological Answer : Conduct fluorescence quenching assays with ethidium bromide-bound DNA to measure binding constants (Kb). Validate intercalation via circular dichroism (CD) spectroscopy and molecular docking (AutoDock Vina) using B-DNA as a receptor. Compare results with control compounds like doxorubicin .

Q. How can AI-driven tools optimize its catalytic applications in chemical engineering?

- Methodological Answer : Implement COMSOL Multiphysics coupled with machine learning (e.g., neural networks) to model reaction kinetics in membrane reactors. Train models on datasets of temperature, pressure, and yield to predict optimal conditions for scale-up. Validate with lab-scale batch experiments .

Q. What strategies address reproducibility challenges in synthesizing enantiomerically pure forms?

- Methodological Answer : Employ chiral HPLC (Chiralpak IA column) for enantiomeric separation. Use X-ray powder diffraction (XRPD) to confirm polymorph stability. Document synthetic protocols in detail, including solvent degassing and inert atmosphere requirements, to minimize batch-to-batch variability .

Q. Data Analysis and Validation

Q. How should researchers critically analyze conflicting data from mass spectrometry (MS) and elemental analysis?

- Methodological Answer : Perform high-resolution MS (HRMS) to confirm molecular ion peaks and isotope patterns. Cross-check elemental analysis (C, H, N) with combustion-based microanalysis. If discrepancies persist, assess sample hygroscopicity or ligand exchange using thermogravimetric analysis (TGA) .

Q. What statistical approaches validate its structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer : Apply multivariate regression (e.g., PLS regression) to correlate substituent effects (Hammett σ values) with bioactivity data (IC50). Use bootstrapping to assess model robustness and hierarchical clustering to group compounds by mechanistic similarity .

Q. Ethical and Methodological Compliance

Q. How can researchers ensure compliance with safety protocols during large-scale synthesis?

Propiedades

IUPAC Name |

3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQYHFMKGAVKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043648 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100843-91-2 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.